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Compound of Interest

Compound Name: 2-Bromo-5-chlorobenzonitrile

Cat. No.: B036133

2-Bromo-5-chlorobenzonitrile is a halogenated aromatic compound of significant interest in
the fields of medicinal chemistry, agrochemicals, and material science. Its value stems not from
its direct biological activity, but from its utility as a highly versatile and precisely functionalized
building block.[1] The molecular architecture, featuring a benzonitrile core substituted with two
different halogens (bromine and chlorine) at specific positions, offers a platform for complex
molecular engineering.[2][3]

The bromine and chlorine atoms serve as orthogonal reactive handles for sequential, site-
selective modifications, primarily through metal-catalyzed cross-coupling reactions.[2] The C-Br
bond is significantly more reactive in typical palladium-catalyzed reactions (like Suzuki or Heck
couplings) than the C-CI bond, allowing chemists to introduce a substituent at the 2-position
while preserving the chlorine at the 5-position for a subsequent, different transformation.[3] This
differential reactivity is a cornerstone of modern synthetic strategy, enabling the efficient and
controlled construction of complex molecular scaffolds from a single, readily available
intermediate. The electron-withdrawing nitrile group further influences the ring's electronics,
facilitating certain reactions and providing another point for chemical modification.[1]

This guide provides a comprehensive overview of the core physicochemical properties of 2-
Bromo-5-chlorobenzonitrile, offering both established data and field-proven methodologies
for its analysis and handling.

Part 1: Molecular and Physicochemical Profile
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The fundamental properties of a compound dictate its behavior in both reactive and biological
systems. Understanding these characteristics is the first step in its effective application.

Core Properties Summary

All quantitative data for 2-Bromo-5-chlorobenzonitrile are summarized in the table below for
easy reference and comparison.

Property Value Source(s)
IUPAC Name 2-bromo-5-chlorobenzonitrile [4]

CAS Number 57381-37-0 [4][5]
Molecular Formula C7H3BrCIN [4]
Molecular Weight 216.46 g/mol [4]

White to light yellow crystalline
Appearance ] [1][5]
solid/powder

_ _ 138.8-139.2°C
Melting Point ) [6]
(experimental)

Boiling Point 271.6 £ 25.0 °C (predicted) [6]

Density 1.74 + 0.1 g/cm3 (predicted) [6]

Low solubility in water; Soluble
- in organic solvents (e.g.,
Solubility ] [1]
dichloromethane, chloroform,

methanol).

N Stable under normal storage
Stability N [1]
conditions.

Part 2: Spectroscopic and Analytical
Characterization

Robust analytical characterization is essential for confirming the identity, purity, and structure of
a chemical intermediate. The following sections detail the expected spectroscopic signatures of
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2-Bromo-5-chlorobenzonitrile and provide standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules. For
2-Bromo-5-chlorobenzonitrile, *H and 3C NMR provide unambiguous confirmation of the
substitution pattern.

o Expertise & Experience: The electron-withdrawing nature of the nitrile group and the
halogens deshields the aromatic protons, shifting them downfield. The expected splitting
pattern for the three aromatic protons is a key diagnostic feature. Based on established
substituent effects, one can predict the relative chemical shifts.

Expected *H NMR Spectrum (in CDCls, 400 MHz):

e 0 ~7.7-7.8 ppm: A doublet corresponding to the proton at C6. It is ortho to the bromine and
shows coupling only to the proton at C4.

e 0 ~7.6-7.7 ppm: A doublet of doublets corresponding to the proton at C4. It is coupled to the
protons at C3 and CB6.

e 0 ~7.5-7.6 ppm: A doublet corresponding to the proton at C3. It is ortho to the nitrile group
and coupled to the proton at C4.

Expected 13C NMR Spectrum (in CDCls, 100 MHz):

o Six distinct signals in the aromatic region (approx. 110-140 ppm) and one signal for the nitrile
carbon (approx. 115-120 ppm). The carbons attached to the halogens (C2 and C5) will be
significantly shifted.

o Sample Preparation: Accurately weigh approximately 10-15 mg of 2-Bromo-5-
chlorobenzonitrile.

» Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCIs) containing
0.03% tetramethylsilane (TMS) as an internal standard.

o Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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e Acquisition: Acquire the *H spectrum using a 400 MHz (or higher) spectrometer. A standard
single-pulse experiment is sufficient. Acquire the 13C spectrum using a proton-decoupled
pulse sequence.

e Processing: Process the resulting Free Induction Decay (FID) with an appropriate window
function (e.g., exponential multiplication) and perform a Fourier transform. Phase and
baseline correct the spectrum and reference it to the TMS signal at 0.00 ppm.

Sample Preparation Data Acquisition Data Processing
Weigh Sample Dissolve in Transfer to Acquire 1H & 13C Spectra Process FID Reference to TMS Analyze Spectrum
(10-15 mg) CDCI3 w/ TMS NMR Tube (400 MHz Spectrometer) (FT, Phasing) (0.00 ppm) (Shifts, Coupling)

Click to download full resolution via product page

Caption: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

o Expertise & Experience: The most prominent and diagnostic peak in the IR spectrum of 2-
Bromo-5-chlorobenzonitrile is the sharp, strong absorption from the nitrile (C=N) triple
bond stretch. Its position and intensity are characteristic. Aromatic C-H and C=C stretching
vibrations will also be present but are less specific.

Expected IR Peaks (ATR):

e 2220-2240 cm~1: Strong, sharp peak (C=N stretch).

e 3050-3100 cm~1: Weak to medium peaks (Aromatic C-H stretch).

e 1550-1600 cm~1: Medium peaks (Aromatic C=C ring stretch).

e ~800-900 cm~1: Strong peak (C-H out-of-plane bending, indicative of substitution pattern).

e Below 800 cm~1: Peaks corresponding to C-Cl and C-Br stretches.
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Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, further structural information.
For halogenated compounds, it offers a unique and definitive confirmation of elemental

composition.

o Expertise & Experience: The key to identifying this compound by MS is the distinctive
isotopic pattern created by the presence of both bromine and chlorine. Bromine has two
major isotopes, 7°Br (~50.7%) and 8Br (~49.3%), in a roughly 1:1 ratio. Chlorine also has
two, 3°Cl (~75.8%) and 3’Cl (~24.2%), in a roughly 3:1 ratio. The combination of these results
in a characteristic cluster of peaks for the molecular ion (M, M+2, M+4, M+6), which is a

fingerprint for a compound containing one Br and one Cl atom.
Expected Mass Spectrum (El):

e Molecular lon Cluster: A complex cluster of peaks centered around m/z 215, 217, 219, and
221, corresponding to the different isotopic combinations of Br and Cl. The base peak will be
at m/z 215 (for C7H37°Br3>CIN). Predicted m/z for the [M+H]* adduct is 215.92102.[7]

e Fragmentation: Loss of Br (M-79/81) and Cl (M-35/37) would be expected fragmentation

pathways.
Introduce Sample lonize Molecule Separate lons Detect lons Analyze Spectrum
(e.g., GC-MS, Direct Infusion) (e.g., Electron Impact) (Mass Analyzer) (Isotopic Pattern)

Click to download full resolution via product page

Caption: General workflow for Mass Spectrometry analysis.

Part 3: Synthesis and Reactivity

A reliable synthetic route is paramount for obtaining high-purity material for research and
development. While various methods exist, the Sandmeyer reaction is a classic and robust
choice for introducing a nitrile group in a position that may be difficult to access via direct

electrophilic substitution.[1]

Plausible Synthetic Protocol: Sandmeyer Reaction
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o Trustworthiness: This multi-step protocol is based on well-established, textbook organic
chemistry reactions. Each step has a clear purpose and validation point (e.g., monitoring
diazotization, product isolation). The causality is clear: starting from a commercially available
aniline, we can precisely control the final substitution pattern.

o Diazotization of 2-Bromo-5-chloroaniline:

o In a three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 1
equivalent of 2-bromo-5-chloroaniline in an aqueous solution of hydrochloric acid (~3
equivalents).

o Cool the suspension to 0-5 °C in an ice-salt bath.

o Slowly add a pre-cooled aqueous solution of sodium nitrite (~1.1 equivalents) dropwise,
ensuring the temperature remains below 5 °C.

o Causality: The cold temperature is critical to prevent the premature decomposition of the
unstable diazonium salt intermediate.

o Stir for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of
the diazonium salt can be monitored by testing for the absence of starting aniline (TLC)
and the presence of excess nitrous acid (starch-iodide paper).

o Preparation of Copper(l) Cyanide Solution:

o In a separate flask, prepare a solution of copper(l) cyanide (CuCN, ~1.3 equivalents) and
sodium cyanide (NaCN, ~1.4 equivalents) in water.

o Causality: Using a solution of Na[Cu(CN)z] ensures the CuCN is soluble and highly
reactive for the substitution reaction.

e Sandmeyer Reaction (Cyanation):

o Slowly add the cold diazonium salt solution from Step 1 to the copper(l) cyanide solution.
Vigorous nitrogen evolution will be observed.
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o Causality: The diazonium group is an excellent leaving group (as Nz gas), and the Cu(l)
catalyst facilitates the substitution with the cyanide nucleophile.

o After the addition is complete, allow the mixture to warm to room temperature and then
heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

o Workup and Purification:

o Cool the reaction mixture and extract the product with an organic solvent like
dichloromethane or ethyl acetate.

o Wash the combined organic layers with water and brine, then dry over anhydrous sodium
sulfate.

o Remove the solvent under reduced pressure.

o Purify the crude solid product by recrystallization from a suitable solvent system (e.g.,
ethanol/water or hexanes/ethyl acetate) to yield pure 2-Bromo-5-chlorobenzonitrile.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b036133?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b036133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

2-Bromo-5-chloroaniline

-

Step 1: Diazotization

HCI, NaNO2
0-5°C

Forms

Diazonium Salt

(Intermediate)

-

Step 2: Cyanation

CuCN, NaCN
Heat

Yields

2-Bromo-5-chlorobenzonitrile

Click to download full resolution via product page

Caption: Synthetic workflow via the Sandmeyer reaction.

Part 4: Safety, Handling, and Storage

Ensuring the safety of laboratory personnel is non-negotiable. 2-Bromo-5-chlorobenzonitrile
possesses specific hazards that require strict adherence to safety protocols.

GHS Hazard Profile
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The compound is classified with the following primary hazards according to the Globally
Harmonized System (GHS).[4]

Hazard Class GHS Code Signal Word Statement

Acute Toxicity, Oral H302 Warning Harmful if swallowed
Skin Irritation H315 Warning Causes skin irritation
Eye Irritation H319 Warning Causes serious eye

irritation

Harmful in contact

Acute Toxicity, Dermal ~ H312 Warning _ _
with skin
Acute Toxicity, _ .
) H332 Warning Harmful if inhaled
Inhalation

Protocol: Safe Handling and Storage

o Trustworthiness: This protocol is a self-validating system based on standard chemical safety
practices and information consolidated from multiple Safety Data Sheets (SDS). Following
these steps minimizes exposure and mitigates risk.

e Engineering Controls: Always handle 2-Bromo-5-chlorobenzonitrile inside a certified
chemical fume hood to prevent inhalation of dust.[8]

o Personal Protective Equipment (PPE):
o Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
o Eye Protection: Use chemical safety goggles or a face shield.
o Body Protection: Wear a standard laboratory coat.

e Handling Practices:
o Avoid direct contact with the substance.[8]

o Avoid the formation or spread of dust in the air.
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o Wash hands and face thoroughly after handling.

e Storage:

o Store in a cool, dry, well-ventilated area away from incompatible substances like strong
oxidizing agents.[8]

o Keep the container tightly closed to prevent moisture absorption.
e Disposal:

o Dispose of waste material in a designated, labeled container for halogenated organic
waste.

o Follow all local, state, and federal regulations for hazardous waste disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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